molecular formula C8H8F2O3S B13637419 2-(2-Fluorophenoxy)ethane-1-sulfonyl fluoride

2-(2-Fluorophenoxy)ethane-1-sulfonyl fluoride

Cat. No.: B13637419
M. Wt: 222.21 g/mol
InChI Key: CDNVUYWVTIAGHY-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)ethane-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their versatility in organic synthesis, chemical biology, and materials science. The presence of both fluorine and sulfonyl fluoride groups in the molecule makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)ethane-1-sulfonyl fluoride typically involves the reaction of 2-fluorophenol with ethylene sulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

2-(2-Fluorophenoxy)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)ethane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenoxy)ethane-1-sulfonyl fluoride
  • Perfluorobutanesulfonyl fluoride
  • Sulfonyl Chlorides

Uniqueness

2-(2-Fluorophenoxy)ethane-1-sulfonyl fluoride is unique due to the presence of both fluorine and sulfonyl fluoride groups, which impart distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis, chemical biology, and materials science .

Properties

Molecular Formula

C8H8F2O3S

Molecular Weight

222.21 g/mol

IUPAC Name

2-(2-fluorophenoxy)ethanesulfonyl fluoride

InChI

InChI=1S/C8H8F2O3S/c9-7-3-1-2-4-8(7)13-5-6-14(10,11)12/h1-4H,5-6H2

InChI Key

CDNVUYWVTIAGHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCS(=O)(=O)F)F

Origin of Product

United States

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